N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c1-31(28,29)16-8-9-17-20(12-16)30-22(24-17)25-21(27)14-7-10-19-18(11-14)23-13-26(19)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGSIEYIPAHGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide exhibit notable antimicrobial properties. For instance, derivatives have shown effective inhibition against various pathogens, with minimal inhibitory concentrations (MICs) reported as low as 50 μg/mL against bacterial strains . Such findings underscore the compound's potential as a lead candidate for developing new antimicrobial agents.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes linked to inflammatory processes. Studies have demonstrated that similar benzothiazole derivatives can act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in pain modulation . This suggests that this compound could be developed into therapeutic agents for pain management.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of related compounds in models of ischemia/reperfusion injury. These studies suggest that the compound may help mitigate neuronal damage, indicating its potential application in neurodegenerative diseases .
Biological Research
Cellular Interaction Studies
The interactions of this compound with biological molecules are critical for understanding its mechanisms of action. It has been shown to modulate various cellular pathways, potentially leading to therapeutic effects in several conditions .
Case Studies
A study focused on similar compounds demonstrated their effectiveness against Mycobacterium tuberculosis, with IC50 values indicating strong activity against this pathogen. The most active derivatives exhibited IC90 values as low as 7.05 μM, showcasing their potential in treating tuberculosis .
Material Science
Development of New Materials
The unique structural characteristics of this compound make it a candidate for material science applications. Its electronic and optical properties can be harnessed for developing advanced materials, including sensors and electronic devices .
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzimidazole-benzothiazole hybrids. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Activity :
- The methylsulfonyl group in the target compound may enhance solubility or electrophilic reactivity compared to HPPE’s trifluoromethyl group, which is electron-withdrawing and improves metabolic stability .
- Phenyl vs. Cyclohexyl : The phenyl group at position 1 (target compound) likely enhances aromatic stacking interactions, whereas the cyclohexyl group in VIIIc may confer conformational rigidity .
Synthetic Methodologies: The target compound’s synthesis likely parallels VIIIc’s route (TBTU/DMAP-mediated coupling), though specific details are unavailable . HPPE’s synthesis involves non-electrophilic substitution, emphasizing the role of heme-binding site interactions .
Biological Relevance :
- HPPE demonstrates Nrf2/HO-1 activation , surpassing hemin in potency, suggesting the target compound’s methylsulfonyl group could modulate similar pathways .
- Antimicrobial activity in analogs like 9c and 5k highlights the scaffold’s versatility, though the target compound’s efficacy remains unstudied .
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.43 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, particularly in anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. Research indicates that benzothiazole derivatives can inhibit various cellular pathways involved in tumor growth and proliferation. The mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
- Modulation of Signal Transduction Pathways : It can affect pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a review on benzothiazole derivatives as anticancer agents indicated that compounds with similar structures exhibited promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3 | MCF7 | 0.57 |
| 4 | A431 | 0.24 |
| 5 | H1299 | 0.31 |
The above data suggests that this compound may exhibit similar or enhanced activity given its structural characteristics.
Structure-Activity Relationship (SAR)
Research indicates that specific substituents on the benzothiazole ring significantly influence the biological activity of these compounds. The presence of electron-donating groups, such as methylsulfonyl groups, has been associated with increased potency against cancer cells.
A study found that modifications to the phenyl ring can enhance the cytotoxicity of benzothiazole derivatives. For example, introducing a methyl group at position 4 of the phenyl ring improved activity against certain cancer types, suggesting that SAR studies are crucial for optimizing the efficacy of these compounds .
Case Studies
- Benzothiazole Derivatives Against Lung Cancer : In a study focusing on lung cancer cell lines (A549 and H1299), a series of benzothiazole derivatives were synthesized and tested. Compounds similar to this compound showed significant inhibition of cell proliferation and induced apoptosis at low micromolar concentrations .
- Combination Therapies : Research has explored the use of benzothiazole derivatives in combination with other chemotherapeutic agents. These combinations often result in synergistic effects, enhancing overall therapeutic efficacy while potentially reducing side effects associated with higher doses of conventional drugs .
Q & A
Q. What are the optimal synthetic routes for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting substituted benzothiazole precursors (e.g., 6-methylsulfonyl benzothiazol-2-amine) with activated carboxylic acid derivatives (e.g., 1-phenyl-1H-benzimidazole-5-carbonyl chloride) under reflux in anhydrous solvents like dichloromethane or DMF .
- Catalysis : Use of coupling agents such as HATU or DCC to facilitate amide bond formation, with yields optimized by controlling reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Structural validation via H/C NMR and HPLC-MS is critical .
Q. What are the primary biological targets of this compound in neurodegenerative research?
The compound’s benzimidazole-thiazole scaffold aligns with known modulators of the KEAP1-NRF2 pathway. Key targets include:
- NRF2 Activation : Competes with KEAP1 for binding to the antioxidant response element (ARE), upregulating cytoprotective genes like HO-1 .
- Bach1 Inhibition : Non-electrophilic interactions with the heme-binding site of Bach1, preventing its repression of ARE-driven transcription .
Preclinical studies in Parkinson’s disease (PD) models (e.g., MPTP-induced neurotoxicity) demonstrate increased NRF2 activity and reduced oxidative stress markers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?
Discrepancies (e.g., varying IC values in enzymatic vs. cellular assays) may arise from:
Q. What strategies improve the compound’s bioavailability for CNS-targeted applications?
Key challenges include poor blood-brain barrier (BBB) penetration due to high molecular weight (>500 Da) and polar sulfonyl groups. Strategies:
- Prodrug Design : Mask the sulfonyl group with ester prodrugs cleaved by neuronal esterases .
- Structural Analogues : Introduce lipophilic substituents (e.g., fluorinated aryl groups) while monitoring cytotoxicity via MTT assays .
- Nanocarriers : Encapsulation in lipid nanoparticles (LNPs) to enhance CNS delivery, assessed via in vivo biodistribution studies in rodent models .
Q. How can researchers optimize SAR studies to enhance NRF2 activation potency?
Structure-activity relationship (SAR) optimization involves:
- Core Modifications :
- In Silico Guidance : Molecular docking (e.g., AutoDock Vina) to predict binding poses with KEAP1’s Kelch domain (PDB: 4IQK) .
- Validation : Measure NRF2 nuclear translocation via immunofluorescence in SH-SY5Y cells .
Methodological Challenges
Q. How to ensure reproducibility in enzyme inhibition assays?
Common pitfalls include batch-to-batch variability in compound purity and enzyme lot differences. Best practices:
Q. What analytical methods best characterize degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C.
- Analysis : LC-MS/MS to identify degradation products (e.g., hydrolysis of the carboxamide group to carboxylic acid) .
- Stability Metrics : Calculate half-life (t) in simulated biological fluids (e.g., PBS pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
